

N4-Acetyl-2'-deoxycytidine (d4acC): An Emerging Player in Epigenetic Regulation

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Compound of Interest

Compound Name: N4-Acetyl-2'-deoxycytidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetyl-2'-deoxycytidine (d4acC) is a recently identified modification of deoxycytidine in genomic DNA, poised to expand our understanding of epigenetic regulation beyond canonical methylation. Initial evidence, primarily from plant genomics, suggests that d4acC is a feature of active chromatin and is associated with gene expression. This technical guide provides a comprehensive overview of the current knowledge surrounding d4acC, including its known distribution, potential mechanisms of action, and detailed experimental protocols for its study. While research into d4acC is still in its nascent stages, particularly concerning its enzymatic regulation in mammalian systems, this document aims to equip researchers with the foundational knowledge and technical framework to investigate this promising epigenetic marker. We will explore its biophysical properties, its interplay with DNA methylation, and provide workflows for its detection and functional analysis.

The Core Concept: d4acC as an Epigenetic Mark

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. While DNA methylation (5-methylcytosine, 5mC) is the most extensively studied epigenetic mark on DNA, the discovery of d4acC suggests a more complex regulatory landscape.

Chemical Structure and Properties

N4-acetyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine with an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification is distinct from the well-known methylation at the C5 position. The addition of the acetyl group has the potential to alter the hydrogen bonding capacity and steric properties of the cytosine base, which could in turn affect DNA-protein interactions and the local DNA structure.

Distribution and Association with Gene Expression

The most definitive research to date on the genomic distribution of d4acC comes from studies in the plant *Arabidopsis thaliana*. Genome-wide profiling has revealed that d4acC is not randomly distributed but is enriched in specific chromatin contexts.

- **Euchromatin Localization:** d4acC is predominantly found in euchromatin, the less condensed region of the chromosome that is often associated with active gene transcription.
- **Transcription Start Sites (TSS):** A significant enrichment of d4acC is observed around the transcription start sites of actively transcribed protein-coding genes.
- **Positive Correlation with Gene Expression:** A strong positive correlation exists between the presence of d4acC marks and the level of gene expression, suggesting a role in promoting or maintaining a transcriptionally active state.

While the presence of d4acC has been confirmed in mouse and human genomic DNA via mass spectrometry, its detailed distribution and functional role in mammalian systems are yet to be elucidated.

Potential Mechanisms of Epigenetic Regulation by d4acC

The precise mechanisms by which d4acC influences gene expression are still under investigation. However, based on its chemical nature and genomic localization, several hypotheses can be proposed.

Modulation of DNA-Protein Interactions

The acetyl group at the N4 position could directly influence the binding of proteins to DNA.

- **Inhibition of Repressor Binding:** The acetyl moiety may sterically hinder the binding of transcriptional repressors or other proteins that would otherwise recognize and bind to unmodified cytosine.
- **Recruitment of Activators ("Readers"):** Conversely, the acetylated cytosine could serve as a binding site for specific "reader" proteins containing domains that recognize acetylated lysines (bromodomains) or potentially novel acetyl-cytosine binding domains. These readers could then recruit transcriptional co-activators or chromatin remodeling complexes.

Interplay with DNA Methylation

d4acC and 5mC appear to have distinct roles and genomic territories. The presence of an acetyl group at the N4 position might influence the methylation status of the C5 position on the same or adjacent cytosines.

- **Steric Hindrance of DNMTs:** The bulky acetyl group could sterically hinder the access of DNA methyltransferases (DNMTs) to the C5 position, thereby leading to a localized inhibition of DNA methylation and maintaining a transcriptionally permissive state.

Alteration of DNA Structure and Stability

The acetylation of cytosine may have a direct impact on the biophysical properties of the DNA duplex. Studies on the RNA counterpart, N4-acetylcytidine (ac4C), have shown that it increases the thermal stability of RNA duplexes. A similar stabilizing effect of d4acC on the DNA double helix is plausible, which could influence processes such as DNA replication, repair, and transcription.

Quantitative Data on d4acC

To date, comprehensive quantitative data on the effects of d4acC on gene expression and DNA methylation in mammalian systems is limited. The available data is largely correlational and derived from plant studies. The following table summarizes the key quantitative findings from the study of d4acC in *Arabidopsis thaliana*.

Parameter	Observation in <i>Arabidopsis thaliana</i>	Implication
Genomic Abundance	Detected in genomic DNA	Confirms its existence as a DNA modification.
Chromatin Distribution	Primarily in euchromatin	Associated with active regions of the genome.
Positional Enrichment	Enriched around Transcription Start Sites (TSS)	Suggests a role in the initiation of transcription.
Correlation with Gene Expression	Positive correlation	Implies a role as an activating epigenetic mark.

Experimental Protocols

Investigating the epigenetic role of d4acC requires a combination of techniques to introduce, detect, and functionally characterize this modification. The following protocols are based on established methodologies for other nucleoside analogs and can be adapted for the study of d4acC.

Protocol for In Vitro Incorporation of d4acC into Mammalian Cells

This protocol describes how to treat mammalian cells in culture with d4acC to achieve its incorporation into the genomic DNA.

Materials:

- **N4-acetyl-2'-deoxycytidine (d4acC)**
- Mammalian cell line of interest
- Complete cell culture medium
- DMSO (for dissolving d4acC)
- 6-well plates

- Hemocytometer or automated cell counter

Procedure:

- Cell Seeding: Seed the mammalian cells in 6-well plates at a density that will allow for several rounds of cell division over the course of the experiment (e.g., 2×10^5 cells per well). Allow the cells to adhere overnight.
- Preparation of d4acC Stock Solution: Prepare a 10 mM stock solution of d4acC in sterile DMSO. Store at -20°C .
- Treatment of Cells:
 - On the day of treatment, thaw the d4acC stock solution.
 - Prepare a series of working concentrations of d4acC in complete cell culture medium. A starting range of 1-10 μM is recommended. Include a vehicle control (medium with the same final concentration of DMSO as the highest d4acC concentration).
 - Remove the old medium from the cells and replace it with the medium containing d4acC or the vehicle control.
- Incubation: Incubate the cells for 48-72 hours to allow for the incorporation of d4acC into the newly synthesized DNA during S-phase.
- Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream applications such as DNA extraction for d4acC quantification or gene expression analysis.

Protocol for d4acC-IP-Seq (N4-acetyl-2'-deoxycytidine DNA Immunoprecipitation Sequencing)

This protocol outlines the genome-wide mapping of d4acC using an antibody-based enrichment method followed by high-throughput sequencing.

Materials:

- Genomic DNA extracted from cells of interest
- Anti-d4acC antibody
- Protein A/G magnetic beads
- IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
- Wash buffers (low and high salt)
- Elution buffer (e.g., 1% SDS, 100 mM NaHCO₃)
- Proteinase K
- DNA purification kit
- Next-generation sequencing library preparation kit

Procedure:

- Genomic DNA Fragmentation: Shear the genomic DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Incubate the fragmented DNA with an anti-d4acC antibody in IP buffer overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
 - Wash the beads sequentially with low salt and high salt wash buffers to remove non-specific binding.
- Elution and DNA Purification:
 - Elute the immunoprecipitated DNA from the beads using elution buffer.
 - Reverse cross-links (if applicable) and treat with Proteinase K to digest the antibody.

- Purify the enriched DNA using a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).
 - Perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of d4acC enrichment.

Protocol for Quantitative Analysis of d4acC by LC-MS/MS

This protocol provides a method for the sensitive and accurate quantification of d4acC levels in genomic DNA.

Materials:

- Genomic DNA
- Nuclease P1
- Alkaline phosphatase
- LC-MS/MS system
- d4acC standard for calibration curve

Procedure:

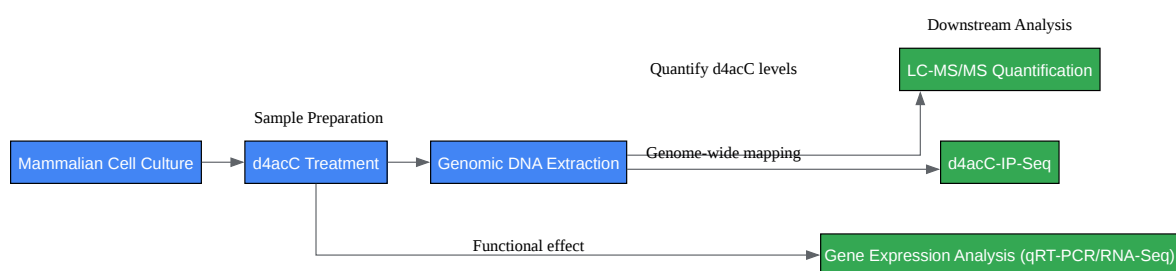
- Genomic DNA Digestion:
 - Digest the genomic DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
- LC-MS/MS Analysis:

- Separate the deoxynucleosides using liquid chromatography.
- Detect and quantify d4acC and other deoxynucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Generate a standard curve using known concentrations of the d4acC standard.
 - Calculate the amount of d4acC in the sample relative to the total amount of deoxycytidine or total DNA.

Visualization of Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for studying d4acC and a proposed model for its mechanism of action.

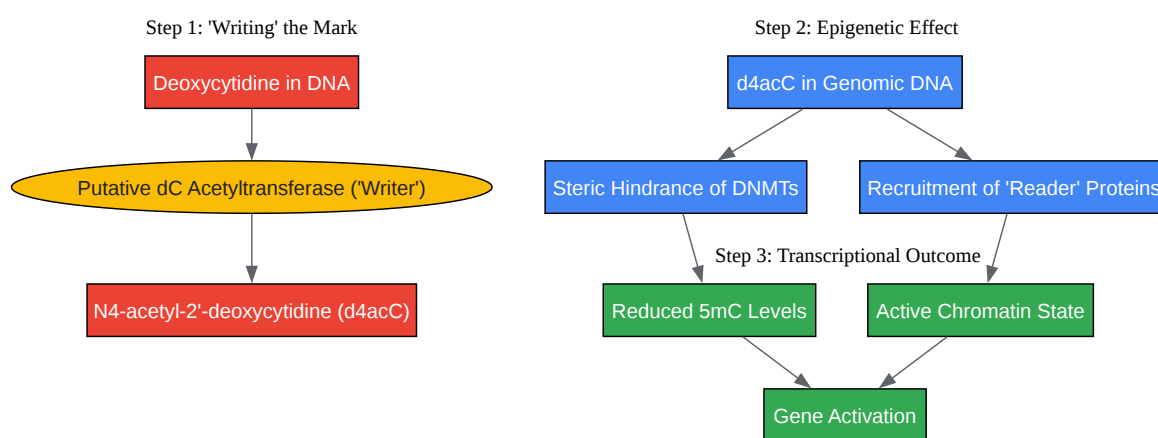
Experimental Workflow for d4acC Analysis



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Figure 1. A generalized experimental workflow for the investigation of d4acC in mammalian cells.

Proposed Mechanism of d4acC in Transcriptional Activation



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Figure 2. A proposed model for the role of d4acC in promoting gene activation.

Future Directions and Unanswered Questions

The study of d4acC is a burgeoning field with many fundamental questions yet to be answered, particularly in the context of mammalian biology.

- Identification of the "Writer," "Reader," and "Eraser" Proteins: A primary goal is the identification of the enzymes that catalyze the addition (writers) and removal (erasers) of the acetyl group on deoxycytidine in DNA, as well as the proteins that recognize and bind to

d4acC (readers). The RNA acetyltransferase NAT10 is a candidate writer, but its activity on a DNA substrate needs to be confirmed.

- **Functional Consequences in Mammalian Systems:** Elucidating the precise functional consequences of d4acC in mammalian cells is crucial. This includes determining its causal role in gene regulation and its potential involvement in development and disease.
- **Crosstalk with Other Epigenetic Modifications:** Further investigation into the interplay between d4acC, DNA methylation, and histone modifications will provide a more integrated understanding of epigenetic regulation.
- **Therapeutic Potential:** Given the role of epigenetic dysregulation in diseases such as cancer, exploring the potential of targeting the d4acC pathway for therapeutic intervention is a promising avenue for future research.

In conclusion, **N4-acetyl-2'-deoxycytidine** represents an exciting new frontier in epigenetics. The technical guide provided here offers a solid foundation for researchers to delve into the study of this novel DNA modification and contribute to unraveling its role in health and disease.

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